(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structural features It contains a benzofuran core, a brominated benzodioxin moiety, and a methoxybenzyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Brominated Benzodioxin Moiety: This step involves bromination reactions followed by cyclization to form the benzodioxin ring.
Attachment of the Methoxybenzyl Ether Group: This is usually done through etherification reactions using methoxybenzyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The bromine atom in the benzodioxin moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one: is unique due to its specific structural features, such as the brominated benzodioxin moiety and the methoxybenzyl ether group. These features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H19BrO6 |
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Molecular Weight |
495.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methoxyphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19BrO6/c1-28-19-4-2-3-15(7-19)12-30-20-5-6-21-22(11-20)32-23(24(21)27)10-16-8-18(26)9-17-13-29-14-31-25(16)17/h2-11H,12-14H2,1H3/b23-10- |
InChI Key |
IPRSITKJZFTNAJ-RMORIDSASA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Origin of Product |
United States |
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